
2-Chlorophenyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl ethyl carbonate, also known as cinnarizine, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is widely used in scientific research due to its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-Chlorophenyl ethyl carbonate is not fully understood. However, it is known to block calcium channels in the cell membrane, which reduces the influx of calcium ions into the cell. This, in turn, reduces the release of neurotransmitters such as dopamine, serotonin, and histamine, which are involved in various physiological processes such as motor control, cognition, and sleep-wake cycles.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of histamine, which is involved in allergic reactions. It has also been shown to inhibit the activity of phosphodiesterase, an enzyme that breaks down cyclic AMP, which is involved in intracellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-Chlorophenyl ethyl carbonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a long half-life and can be administered orally or intravenously. However, it also has some limitations. It has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity. It can also cause side effects such as drowsiness, dizziness, and gastrointestinal disturbances.
Future Directions
There are several future directions for research on 2-Chlorophenyl ethyl carbonate. One area of interest is its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another area of interest is its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the development of new therapeutic agents.
Synthesis Methods
2-Chlorophenyl ethyl carbonate can be synthesized by the reaction between 2-chlorophenyl ethanol and phosgene in the presence of triethylamine. The reaction yields a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Scientific Research Applications
2-Chlorophenyl ethyl carbonate has been extensively studied for its pharmacological properties, including its antiemetic, antihistaminic, and calcium channel blocking activities. It has been used in the treatment of various conditions such as motion sickness, vertigo, and allergies. In addition, it has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
CAS RN |
1847-88-7 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2-chlorophenyl) ethyl carbonate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
InChI Key |
QRZPLIREDJPIHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=CC=C1Cl |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=C1Cl |
Other CAS RN |
1847-88-7 |
synonyms |
(2-chlorophenyl) ethyl carbonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
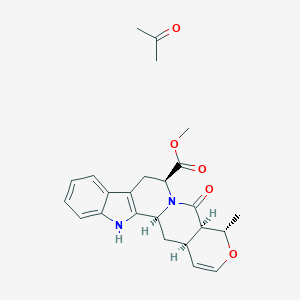
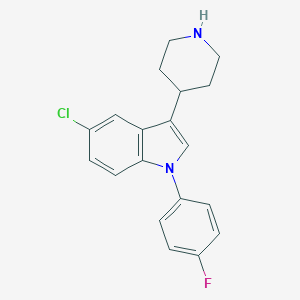

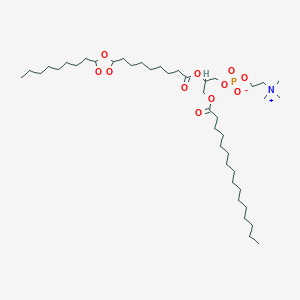


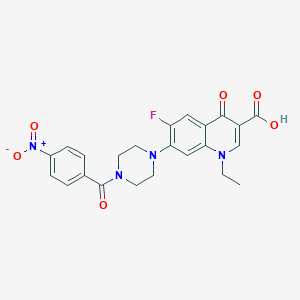
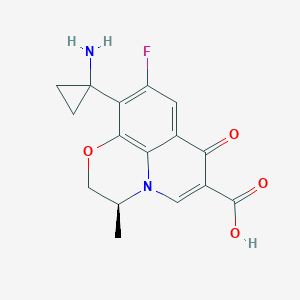
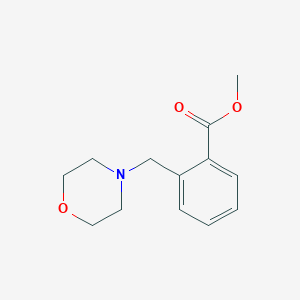
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)

